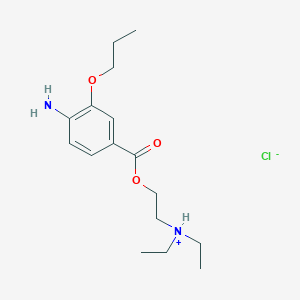
2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride
Description
Streptonigrin is an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus . It was first isolated in 1959 by Rao and Cullen . Streptonigrin has garnered significant interest due to its potent antitumor properties, although its high toxicity has limited its clinical use .
Properties
CAS No. |
100311-12-4 |
|---|---|
Molecular Formula |
C16H27ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |
InChI Key |
SENDDLZRSZXUBH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |
Synonyms |
4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves constructing a key pentasubstituted pyridine fragment using ring-closing metathesis . Two synthetic routes have been developed, both relying on ring-closing metathesis but differing in the substitution and complexity of the precursor to cyclization . The second-generation approach ultimately furnishes streptonigrin in 14 linear steps with an 11% overall yield from inexpensive ethyl glyoxalate .
Industrial Production Methods: Industrial production of streptonigrin typically involves fermentation processes using Streptomyces flocculus. The antibiotic is isolated from the broth filtrates of the cultured bacterium .
Chemical Reactions Analysis
Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Methylation of streptonigrin results in the formation of non-acidic compounds containing new O-methyl groups.
Major Products: The major products formed from these reactions include semiquinone or hydroquinone intermediates and various methylated derivatives .
Scientific Research Applications
Streptonigrin has a wide range of scientific research applications:
Mechanism of Action
Streptonigrin exerts its effects by binding irreversibly to DNA in the presence of certain metal cations . It is then activated via a one- or two-electron reductase with NAD(P)H as a cofactor, forming a semiquinone or hydroquinone intermediate . This activation leads to DNA strand breakage, inhibition of DNA synthesis, and induction of apoptosis through mechanisms involving nuclear factor kappa B (NF-κB) .
Comparison with Similar Compounds
Streptonigrin is unique due to its potent antitumor and antibacterial properties, as well as its high toxicity . Similar compounds include:
Mitomycin C: Another antibiotic with antitumor activity that contains an aminoquinone ring with a heterocyclic system.
Lavendamycin: A structurally related compound that shares similar biosynthetic pathways.
Bruneomycin: An antibiotic isolated from Actinomyces albus var.
Streptonigrin’s uniqueness lies in its broad-spectrum anticancer activity and its ability to promote heterochromatin formation at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


